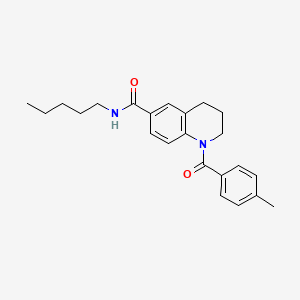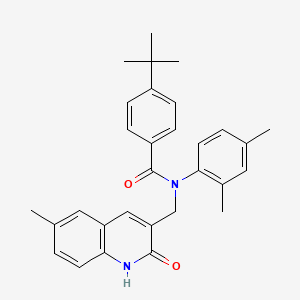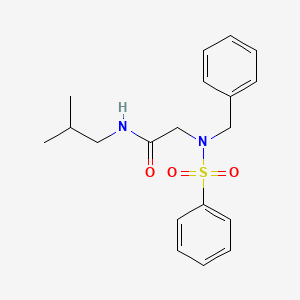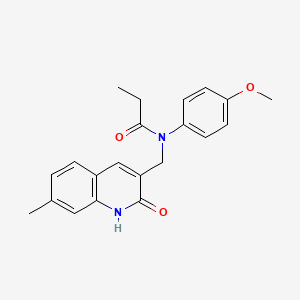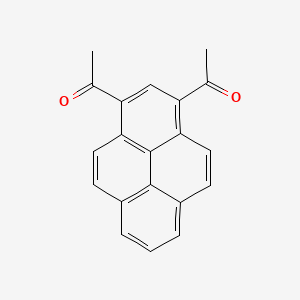
1,3-Diacetylpyrene
Descripción general
Descripción
1,3-Diacetylpyrene is an organic compound belonging to the pyrene family, characterized by the presence of two acetyl groups attached to the 1 and 3 positions of the pyrene ring Pyrene itself is a polycyclic aromatic hydrocarbon known for its fluorescence properties
Aplicaciones Científicas De Investigación
1,3-Diacetylpyrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex pyrene derivatives.
Biology: Studied for its interactions with biological macromolecules due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diacetylpyrene can be synthesized through the Friedel-Crafts acylation of pyrene. The reaction involves the use of acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane or carbon disulfide under reflux conditions. The general reaction scheme is as follows: [ \text{Pyrene} + 2 \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diacetylpyrene undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the remaining positions of the pyrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,3-Dicarboxypyrene.
Reduction: 1,3-Dihydroxyethylpyrene.
Substitution: Depending on the electrophile, various substituted pyrene derivatives.
Mecanismo De Acción
The mechanism of action of 1,3-diacetylpyrene primarily involves its ability to interact with light and emit fluorescence. The acetyl groups influence the electronic structure of the pyrene ring, leading to unique photophysical properties. These properties are exploited in various applications, such as imaging and sensing.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diacetylpyrene: Similar structure but with acetyl groups at the 1 and 6 positions.
1,8-Diacetylpyrene: Acetyl groups at the 1 and 8 positions.
1,3-Diphenylpyrene: Phenyl groups instead of acetyl groups at the 1 and 3 positions.
Uniqueness
1,3-Diacetylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The position of the acetyl groups affects the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in materials science and photochemistry.
Propiedades
IUPAC Name |
1-(3-acetylpyren-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)17-10-18(12(2)22)16-9-7-14-5-3-4-13-6-8-15(17)20(16)19(13)14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSWURDRQCFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535060 | |
| Record name | 1,1'-(Pyrene-1,3-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90814-79-2 | |
| Record name | 1,1'-(Pyrene-1,3-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


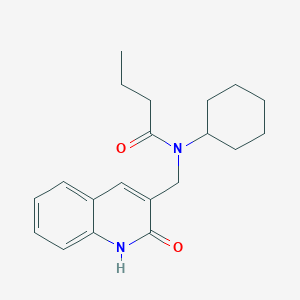
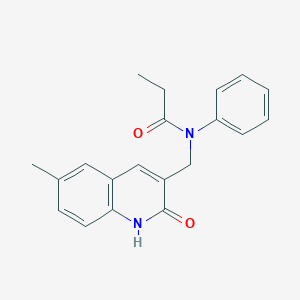
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
![1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one](/img/structure/B7708456.png)
![2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide](/img/structure/B7708462.png)
![4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B7708473.png)
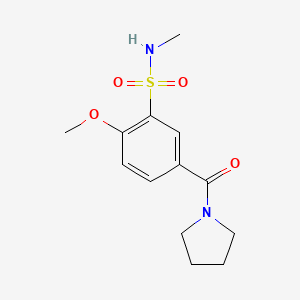
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)
![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide](/img/structure/B7708497.png)
![N-(3-methoxypropyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7708507.png)
